Wighteone

描述

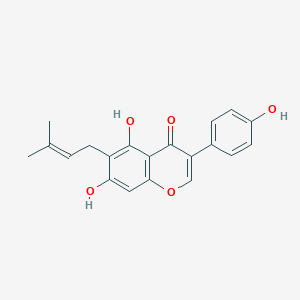

Wighteone 是一种天然化合物,归类为异黄酮,属于黄酮类化合物。 它主要存在于诸如橙色马栗树 (Maclura aurantiaca) 和榕树 (Ficus mucuso) 等植物中 。this compound 的特征是其黄色结晶粉末形式和苦味。 它可溶于乙醇和二氯甲烷,但在水中的溶解度有限 。 This compound 的化学式为 C20H18O5,分子量为 338.35 g/mol .

准备方法

合成路线和反应条件: Wighteone 可以通过染料木黄酮的异戊烯化合成,该过程由酶 LjG6DT 促进。 该酶专门催化异戊烯基在染料木黄酮的 C-6 位添加 。 酵母中表达的重组 LjG6DT 蛋白对染料木黄酮表现出异戊烯化活性,产生 this compound .

工业生产方法: this compound 的工业生产通常涉及从植物来源(如 Witeopetalum)中提取。 提取过程包括溶剂提取、柱层析和结晶纯化 。这些方法确保了纯 this compound 的分离,以便进一步应用。

化学反应分析

反应类型: Wighteone 会经历各种化学反应,包括:

氧化: this compound 可以被氧化形成醌类和其他氧化衍生物。

还原: 还原反应可以将 this compound 转化为其还原形式,改变其生物活性。

取代: this compound 可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用卤素和亲核试剂等试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生醌类,而还原可以产生各种还原异黄酮。

科学研究应用

Antitumor Properties

1.1 Mechanism of Action

Wighteone has been studied for its antitumor effects, particularly against HER2-positive breast cancer cells and non-small cell lung cancer (NSCLC). Research indicates that this compound inhibits cell proliferation and promotes apoptosis through the downregulation of Heat Shock Protein 90 (HSP90) expression, a protein commonly associated with poor prognosis in various cancers.

1.2 Case Study: Breast Cancer

A study investigated the effects of this compound on MCF-7 cells, a line of HER2-positive breast cancer cells. The results demonstrated significant inhibition of cell proliferation at various concentrations. The study's findings are summarized in the following table:

| Concentration (mM) | Inhibition Rate at 48h (%) |

|---|---|

| Control | 0 |

| 0.5 | 6.44 ± 0.07 |

| 2.0 | 21.36 ± 0.12 |

| 8.0 | 29.17 ± 0.02 |

The apoptosis rate was notably higher in this compound-treated groups compared to controls, indicating its potential as an effective therapeutic agent against breast cancer .

1.3 Case Study: Non-Small Cell Lung Cancer

In another study focusing on NSCLC with specific mutations (EGFR L858R/T790M), this compound showed a greater inhibitory effect on cell proliferation compared to control groups. The IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| Ba/F3 EGFR L858R/T790M | 1.88 |

| NCI-H1975 | 5.70 |

These findings indicate this compound's potential as a targeted therapy for specific lung cancer mutations .

Antiviral Applications

2.1 Inhibition of SARS-CoV-2

Recent research has explored the potential of this compound as an inhibitor against SARS-CoV-2, the virus responsible for COVID-19. Molecular docking studies suggest that this compound binds effectively to the papain-like protease (PLpro) of the virus, showing promise as a therapeutic candidate.

2.2 Molecular Dynamics Simulations

In silico studies have confirmed the binding affinity of this compound to PLpro through molecular dynamics simulations, indicating its viability as a natural inhibitor against COVID-19 . The results from these simulations are crucial for future drug development efforts targeting viral infections.

Agricultural Applications

This compound also exhibits antifungal properties, making it a candidate for agricultural applications, particularly in crop protection against fungal pathogens.

3.1 Crop Protection Studies

Research indicates that this compound can be utilized as a natural pesticide due to its antifungal characteristics, contributing to sustainable agricultural practices . This application is particularly relevant in the context of reducing chemical pesticide use and promoting environmentally friendly farming methods.

作用机制

Wighteone 通过各种分子靶点和途径发挥其作用:

相似化合物的比较

Wighteone 类似于其他异戊烯化异黄酮,如大豆黄酮和甘草素 。 它在 C-6 位的特定异戊烯化方面是独一无二的,这有助于其独特的生物活性 。其他类似化合物包括:

染料木黄酮: 一种非异戊烯化异黄酮,具有相似的抗氧化和抗炎特性。

大豆黄酮: 另一种具有抗真菌活性的异戊烯化异黄酮.

This compound 独特的结构和生物活性使其成为各种科学和工业应用中的一种有价值的化合物。

生物活性

Wighteone, a prenylated flavonoid derived from licorice, has garnered significant attention for its diverse biological activities, particularly its potential as an antitumor agent. This article synthesizes the current research findings on the biological activity of this compound, focusing on its effects against various cancer types, mechanisms of action, and potential therapeutic applications.

-

Inhibition of Cell Proliferation :

This compound has demonstrated notable antitumor effects in non-small cell lung cancer (NSCLC) and colorectal cancer models. In NSCLC cells harboring the EGFR L858R/T790M mutation, this compound exhibited an IC50 value of 1.88 μM, significantly inhibiting cell proliferation in a dose-dependent manner. The compound induced S phase cell cycle arrest and apoptosis through the downregulation of critical proteins involved in cell cycle regulation, such as cyclin A and CDK2 . -

Allosteric Inhibition of Akt :

In colorectal cancer (SW480) cells, this compound directly interacts with both the PH and kinase domains of Akt, locking it in a closed conformation. This allosteric inhibition leads to reduced phosphorylation of Akt and its downstream targets, resulting in cell cycle arrest and apoptosis . -

Impact on Apoptosis :

Flow cytometry assays revealed that this compound increases apoptotic rates in treated cells. Specifically, it enhances the expression of pro-apoptotic markers like cleaved-caspase3 and Bax while decreasing anti-apoptotic Bcl-2 levels .

In Vivo Studies

This compound's efficacy has also been evaluated in vivo using nude mouse xenograft models. These studies confirmed its ability to inhibit tumor growth and support its potential as a therapeutic agent against colorectal cancer .

Antiviral Properties

Recent studies have identified this compound as a potential inhibitor of SARS-CoV-2 protease, suggesting its utility in combating viral infections. Molecular docking studies indicated that this compound exhibits strong binding affinity to the viral protease, which may contribute to its antiviral efficacy .

Antifungal Effects

As a prenylated isoflavonoid, this compound has shown antifungal properties, making it a candidate for agricultural applications in crop protection against fungal pathogens .

Research Findings Summary

Case Study 1: Non-Small Cell Lung Cancer

In a controlled study involving NSCLC cells with EGFR mutations, treatment with this compound led to significant reductions in cell viability and alterations in cell cycle dynamics. The study highlighted the compound's potential as a targeted therapy for patients with specific genetic profiles.

Case Study 2: Colorectal Cancer

A comprehensive analysis using SW480 cells demonstrated that this compound not only inhibited cell growth but also triggered autophagic death pathways. These findings underscore the compound's multifaceted mechanism of action and its promise as an innovative treatment strategy for colorectal cancer.

属性

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMDVVKVNNSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199239 | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51225-30-0 | |

| Record name | Wighteone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51225-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wighteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIGHTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48ZS74CB9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does wighteone affect the proliferation of HER2-positive breast cancer cells?

A1: this compound has been shown to inhibit the proliferation of HER2-positive breast cancer cells by downregulating the heat shock protein 90 (HSP90) receptor and its downstream signaling pathways [, ].

Q2: Does this compound induce apoptosis in cancer cells?

A2: Yes, research suggests that this compound treatment leads to a significant increase in apoptosis in HER2-positive breast cancer cells compared to untreated cells [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H20O5 and a molecular weight of 352.37 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic techniques are employed to elucidate the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and High-resolution Mass Spectrometry (HRMS) [, , , , ].

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided research papers primarily focus on the biological activity and chemical synthesis of this compound. Further investigation is required to assess its material compatibility and stability under diverse conditions.

Q6: Does this compound possess any known catalytic properties or have applications in catalysis?

A6: The available research primarily focuses on the biological activity and natural occurrence of this compound. There is no current evidence suggesting catalytic properties or applications in catalysis.

Q7: Have computational chemistry methods been employed to study this compound?

A7: Yes, molecular docking studies have been used to investigate the interaction between this compound and specific protein targets, such as the SARS-CoV-2 papain-like protease [].

Q8: How do structural modifications of this compound affect its biological activity?

A8: Studies on related isoflavones indicate that prenyl groups, particularly in ring A, can significantly impact their binding affinity to estrogen receptors. For example, isoprenyl and dimethylpyrano substituents in ring A reduce the binding affinity to ERβ compared to genistein []. Conversely, an isoprenyl substituent in ring B is better accommodated, allowing for stronger binding [].

Q9: Is there information on strategies to improve this compound's stability, solubility, or bioavailability?

A9: While the research provided doesn't delve into specific formulation strategies for this compound, it highlights the use of techniques like High-Performance Liquid Chromatography (HPLC) for purification and analysis [], which are essential steps in developing stable formulations.

Q10: What types of in vitro assays have been used to investigate the biological activity of this compound?

A10: Several in vitro assays have been employed to explore this compound's activity, including:

- MTT assay: Used to evaluate cell viability and proliferation inhibition in cancer cell lines [, ].

- Flow cytometry: Utilized to detect and quantify apoptosis in this compound-treated cancer cells [].

- Direct spore germination assay: Used to assess the antifungal activity of this compound and its derivatives against Phytophthora infestans [].

Q11: Has this compound been tested in animal models or clinical trials?

A11: While the provided research focuses primarily on in vitro studies, some papers mention in vivo experiments using a Smurf Drosophila model to investigate the anti-enteritis activity of this compound []. Further research, including animal models and clinical trials, is needed to validate these findings and explore its therapeutic potential in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。